2-Hydroxy-D-tryptophan
Description
2-Hydroxy-D-tryptophan (2-OH-D-Trp) is a non-proteinogenic amino acid and a derivative of tryptophan, characterized by a hydroxyl group (-OH) substitution at the C2 position of the indole ring.
Properties
Molecular Weight |
284.74 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: 2-OH-D-Trp vs. 5-Hydroxy-DL-Tryptophan (5-HTP)
- Structural Differences :
- 2-OH-D-Trp : Hydroxylation at C2 disrupts the indole ring’s electron density, reducing its capacity to serve as a substrate for tryptophan hydroxylase (TPH), the enzyme responsible for serotonin biosynthesis.
- 5-HTP : The hydroxyl group at C5 preserves the indole’s reactivity, making it a direct precursor to serotonin.
- Pharmacological Impact: 5-HTP is widely used to treat depression and insomnia due to its serotonin-boosting effects, whereas 2-OH-D-Trp lacks documented neuroactive properties .
Enantiomeric Comparison: D- vs. L-Tryptophan Derivatives
- Metabolic Pathways: L-Tryptophan is incorporated into proteins and metabolized via the kynurenine or serotonin pathways.
- Synthetic Challenges :
Comparison with 3-Substituted Tryptophan Derivatives
- Synthetic Accessibility :
- Biological Relevance: 3-Substituted derivatives often exhibit enhanced enzyme inhibition (e.g., inhibition of IDO1 in cancer immunotherapy), whereas 2-OH-D-Trp’s bioactivity remains underexplored .
Data Tables: Key Properties and Research Findings
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